molecular formula C7H8BrNO B2707854 2-Bromo-4-methoxy-3-methylpyridine CAS No. 1227592-43-9

2-Bromo-4-methoxy-3-methylpyridine

Cat. No.: B2707854
CAS No.: 1227592-43-9
M. Wt: 202.051
InChI Key: NYCCNQNBQUXWOL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Bromo-4-methoxy-3-methylpyridine plays a significant role in biochemical reactions. It acts as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases

Molecular Mechanism

It is known to be involved in the synthesis of biarylsulfonamide CCR9 inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-3-methylpyridine typically involves the bromination of 4-methoxy-3-methylpyridine. One common method includes the use of liquid bromine and an aqueous solution of sodium hydroxide. The reaction is carried out at low temperatures, typically between -10 to 0°C, to control the reactivity of bromine . The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as acetic acid, with bromine being added dropwise to the pyridine derivative at elevated temperatures . The reaction mixture is then purified through recrystallization or distillation to obtain the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methoxy-3-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-4-methoxy-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCCNQNBQUXWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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